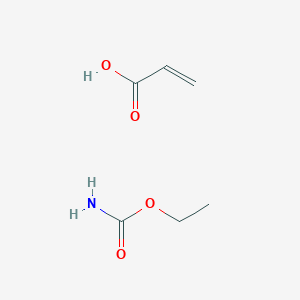
Urethane acrylate
Cat. No. B1259557
M. Wt: 161.16 g/mol
InChI Key: UHESRSKEBRADOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06850682B2
Procedure details


In a flask equipped with a stirring blade, 348 parts (2 mol) of TDI (2,4-tolylene diisocyanate) was charged and 2000 parts (1 mol) of polytetramethylene glycol (number-average molecular weight of 2000) and dibutyltin diacetate were added while stirring. After heating to 70° C. while paying attention to heat generation, 0.2 parts of p-methoxyphenol and 1 part of 2,6-tertiary butyl-4-methylphenol were added. The reaction was conducted at the same temperature for 7 hours. Then, 232 parts (2 mol) of HEA (2-hydroxyethyl acrylate) was charged and the reaction was further reacted at the same temperature for 7 hours. After confirming the disappearance of absorption of NCO by infrared absorption spectrum, the reaction product was taken out to obtain a urethane acrylate (OS-2) as a radical polymerizable oligomer (A1).

Name
polytetramethylene glycol
Quantity
1 mol
Type
reactant
Reaction Step Two



[Compound]
Name
2,6-tertiary butyl-4-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
CC1C(N=C=O)=CC([N:8]=C=O)=CC=1.CCCCO[C@H](CO)CC.C([O-])(=O)C.C([O-])(=O)C.C([Sn+2]CCCC)CCC.COC1C=CC(O)=CC=1.[C:50]([O:54][CH2:55][CH2:56]O)(=[O:53])[CH:51]=[CH2:52]>>[C:50]([OH:54])(=[O:53])[CH:51]=[CH2:52].[NH2:8][C:50]([O:54][CH2:55][CH3:56])=[O:53] |f:2.3.4,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Step Two
|
Name
|
polytetramethylene glycol
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCO[C@@H](CC)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)O
|
[Compound]
|
Name
|
2,6-tertiary butyl-4-methylphenol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was further reacted at the same temperature for 7 hours
|
|
Duration
|
7 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the disappearance of absorption of NCO by infrared absorption spectrum
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)O.NC(=O)OCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
